An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (S)-2-(piperidin-3-yl)acetonitrile HCl
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (S)-2-(piperidin-3-yl)acetonitrile HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(piperidin-3-yl)acetonitrile hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. The precise structural elucidation of such molecules is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of organic molecules in solution.
This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the ¹H and ¹³C NMR spectra of (S)-2-(piperidin-3-yl)acetonitrile HCl. Beyond a simple presentation of data, this guide delves into the rationale behind the chemical shift assignments, the influence of stereochemistry and protonation on the spectral features, and a robust experimental protocol for acquiring high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts for (S)-2-(piperidin-3-yl)acetonitrile HCl. These predictions are grounded in the fundamental principles of NMR spectroscopy and are supported by data from closely related structures and established chemical shift libraries.
Molecular Structure and Atom Numbering
Caption: Molecular structure of (S)-2-(piperidin-3-yl)acetonitrile HCl with atom numbering for NMR assignments.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2ax | 3.55 - 3.70 | ddd | J ≈ 12.5, 12.5, 3.5 |
| H2eq | 3.10 - 3.25 | ddd | J ≈ 12.5, 4.0, 2.0 |
| H3 | 2.20 - 2.40 | m | - |
| H4ax | 1.85 - 2.00 | qd | J ≈ 12.5, 3.5 |
| H4eq | 1.70 - 1.85 | dm | J ≈ 12.5 |
| H5ax | 1.55 - 1.70 | qd | J ≈ 12.5, 3.5 |
| H5eq | 1.40 - 1.55 | dm | J ≈ 12.5 |
| H6ax | 3.00 - 3.15 | ddd | J ≈ 12.5, 12.5, 3.5 |
| H6eq | 2.80 - 2.95 | ddd | J ≈ 12.5, 4.0, 2.0 |
| H7 | 2.70 - 2.85 | d | J ≈ 7.0 |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 48.0 - 50.0 |
| C3 | 35.0 - 37.0 |
| C4 | 28.0 - 30.0 |
| C5 | 24.0 - 26.0 |
| C6 | 45.0 - 47.0 |
| C7 | 20.0 - 22.0 |
| C8 (CN) | 118.0 - 120.0 |
Spectral Interpretation and Rationale
The interpretation of the NMR spectra of (S)-2-(piperidin-3-yl)acetonitrile HCl requires a consideration of several key factors: the chair conformation of the piperidine ring, the influence of the electron-withdrawing nitrile group, the effect of protonation of the piperidine nitrogen, and the chirality at the C3 position.
¹H NMR Spectrum:
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Protons on C2 and C6: The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield-shifted among the ring protons. This is due to the inductive effect of the positively charged nitrogen atom in the hydrochloride salt. The axial and equatorial protons on these carbons are diastereotopic and will exhibit distinct chemical shifts and coupling patterns. The axial protons will typically show large diaxial couplings to the adjacent axial protons.
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Proton on C3: The methine proton at the chiral center (H3) will likely appear as a complex multiplet due to coupling with the protons on C2 and C4, as well as the methylene protons of the acetonitrile group.
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Protons on C4 and C5: The methylene protons on C4 and C5 are further from the nitrogen and will therefore be more upfield. The axial and equatorial protons on each of these carbons are also diastereotopic and will show distinct signals.
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Protons on C7: The methylene protons of the acetonitrile group (H7) are adjacent to a chiral center and are therefore diastereotopic. They are expected to appear as a doublet, coupled to the H3 proton.
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N-H Protons: In a protic solvent like D₂O, the acidic protons on the nitrogen will exchange with the solvent and will likely not be observed. In an aprotic solvent like DMSO-d₆, they would appear as broad signals.
¹³C NMR Spectrum:
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Carbons C2 and C6: Similar to the protons, the carbons adjacent to the protonated nitrogen (C2 and C6) will be the most downfield-shifted of the piperidine ring carbons due to the inductive effect.
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Carbon C3: The C3 carbon, bearing the acetonitrile substituent, will have a chemical shift influenced by this group.
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Carbons C4 and C5: These carbons will be the most upfield-shifted of the ring carbons.
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Acetonitrile Group (C7 and C8): The methylene carbon (C7) will appear in the aliphatic region, while the nitrile carbon (C8) will be significantly downfield, typically in the 118-120 ppm range[1].
The stereochemistry at C3 influences the conformation of the piperidine ring, which in turn affects the chemical shifts and coupling constants of the ring protons. The presence of a chiral center makes the pairs of protons on C2, C4, C5, and C6 diastereotopic, leading to more complex spectra than for an achiral analogue.
Experimental Protocol for NMR Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of (S)-2-(piperidin-3-yl)acetonitrile HCl, the following experimental protocol is recommended.
Sample Preparation
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Weighing: Accurately weigh 5-10 mg of (S)-2-(piperidin-3-yl)acetonitrile HCl.
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Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) is a good choice for hydrochloride salts. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used. The choice of solvent can affect the chemical shifts[2].
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Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Spectrometer and Parameters
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Probe: A 5 mm broadband observe (BBO) or similar probe.
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Temperature: 298 K (25 °C).
For ¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16-64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): 12-16 ppm, centered around 5-6 ppm.
For ¹³C NMR:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): 200-240 ppm, centered around 100-120 ppm.
Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
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Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
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Referencing: Reference the ¹H spectrum to the residual solvent peak. For D₂O, this is typically around 4.79 ppm. The ¹³C spectrum is referenced indirectly.
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Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of (S)-2-(piperidin-3-yl)acetonitrile HCl. The predicted chemical shifts and detailed interpretation serve as a valuable resource for researchers in confirming the structure of this important synthetic intermediate. By following the outlined experimental protocol, scientists can obtain high-quality, reproducible NMR data, ensuring the integrity of their research and development efforts in the pharmaceutical field.
References
- Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(11), 925-929.
- Cholli, A., & Pennino, D. (1987). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 41(4), 654-657.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Afrin, S., et al. (2020). Combined computational and experimental strategies for the systematic design of chemical sensor arrays using carbonitrile neutral receptors. RSC Advances, 10(58), 35359-35372.
